molecular formula C20H23ClN2O2S B2723766 N-(2-chlorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide CAS No. 1421453-90-8

N-(2-chlorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide

Cat. No.: B2723766
CAS No.: 1421453-90-8
M. Wt: 390.93
InChI Key: WQHNEBGMOVSNDD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorophenyl group, a 4-methoxyphenylthio group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone or aldehyde.

    Introduction of the 2-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a piperidine derivative reacts with 2-chlorobenzyl chloride under basic conditions.

    Attachment of the 4-Methoxyphenylthio Group: This can be achieved through a thiolation reaction, where the piperidine derivative is treated with 4-methoxyphenylthiol in the presence of a suitable catalyst.

    Formation of the Carboxamide Group: The final step involves the reaction of the substituted piperidine with an isocyanate or a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the 4-methoxyphenylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts reagents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide exerts its effects is not fully understood but may involve:

    Molecular Targets: Potential targets include various receptors or enzymes in biological systems.

    Pathways Involved: The compound may interact with signaling pathways related to pain, inflammation, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-4-(((4-methylphenyl)thio)methyl)piperidine-1-carboxamide: Similar structure but with a methyl group instead of a methoxy group.

    N-(2-chlorophenyl)-4-(((4-hydroxyphenyl)thio)methyl)piperidine-1-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

N-(2-chlorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from its analogs and potentially more suitable for specific applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2S/c1-25-16-6-8-17(9-7-16)26-14-15-10-12-23(13-11-15)20(24)22-19-5-3-2-4-18(19)21/h2-9,15H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHNEBGMOVSNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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